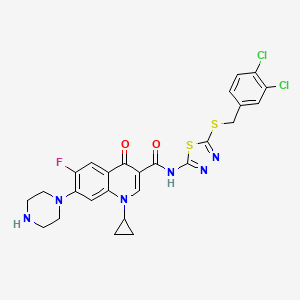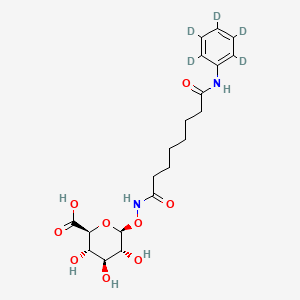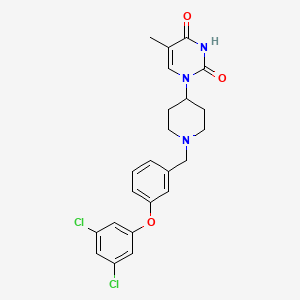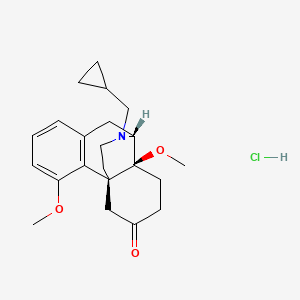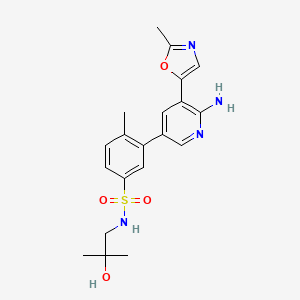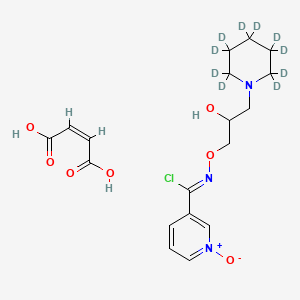
(Rac)-Arimoclomol-d10 (maleate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Rac)-Arimoclomol-d10 (maleate) is a deuterated form of Arimoclomol, a pharmacological chaperone that has shown potential in treating various neurodegenerative diseases. The compound is a racemic mixture, meaning it contains equal amounts of left- and right-handed enantiomers. The maleate salt form enhances its solubility and stability, making it more suitable for pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Rac)-Arimoclomol-d10 (maleate) involves multiple steps, starting from commercially available starting materials. The key steps include:
Deuteration: Introduction of deuterium atoms into the Arimoclomol molecule to form Arimoclomol-d10.
Racemization: Conversion of the enantiomerically pure Arimoclomol-d10 into a racemic mixture.
Salt Formation: Reaction of the racemic Arimoclomol-d10 with maleic acid to form the maleate salt.
Industrial Production Methods
Industrial production of (Rac)-Arimoclomol-d10 (maleate) typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Reactors: For controlled deuteration and racemization reactions.
Crystallization: To purify the final product and obtain the maleate salt form.
Chemical Reactions Analysis
Types of Reactions
(Rac)-Arimoclomol-d10 (maleate) undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reaction with reducing agents to form reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens, alkylating agents, and acylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may yield alcohols or amines.
Scientific Research Applications
(Rac)-Arimoclomol-d10 (maleate) has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the effects of deuteration on chemical reactivity and stability.
Biology: Investigated for its potential to modulate protein folding and reduce the aggregation of misfolded proteins.
Medicine: Explored as a therapeutic agent for neurodegenerative diseases such as amyotrophic lateral sclerosis (ALS) and Niemann-Pick disease type C.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
Mechanism of Action
(Rac)-Arimoclomol-d10 (maleate) exerts its effects by acting as a pharmacological chaperone. It enhances the activity of heat shock proteins (HSPs), which assist in the proper folding of proteins and prevent the aggregation of misfolded proteins. The molecular targets include HSP70 and HSP90, which are involved in various cellular pathways related to protein homeostasis.
Comparison with Similar Compounds
Similar Compounds
Arimoclomol: The non-deuterated form of the compound.
Clenbuterol: Another pharmacological chaperone with similar effects on HSPs.
Geldanamycin: An HSP90 inhibitor with different mechanisms of action.
Uniqueness
(Rac)-Arimoclomol-d10 (maleate) is unique due to its deuterated nature, which can enhance its metabolic stability and reduce its rate of degradation. This makes it potentially more effective and longer-lasting compared to its non-deuterated counterpart.
Properties
Molecular Formula |
C18H24ClN3O7 |
|---|---|
Molecular Weight |
439.9 g/mol |
IUPAC Name |
(Z)-but-2-enedioic acid;(3Z)-N-[3-(2,2,3,3,4,4,5,5,6,6-decadeuteriopiperidin-1-yl)-2-hydroxypropoxy]-1-oxidopyridin-1-ium-3-carboximidoyl chloride |
InChI |
InChI=1S/C14H20ClN3O3.C4H4O4/c15-14(12-5-4-8-18(20)9-12)16-21-11-13(19)10-17-6-2-1-3-7-17;5-3(6)1-2-4(7)8/h4-5,8-9,13,19H,1-3,6-7,10-11H2;1-2H,(H,5,6)(H,7,8)/b16-14-;2-1-/i1D2,2D2,3D2,6D2,7D2; |
InChI Key |
OHUSJUJCPWMZKR-XFNNNHAGSA-N |
Isomeric SMILES |
[2H]C1(C(C(N(C(C1([2H])[2H])([2H])[2H])CC(CO/N=C(/C2=C[N+](=CC=C2)[O-])\Cl)O)([2H])[2H])([2H])[2H])[2H].C(=C\C(=O)O)\C(=O)O |
Canonical SMILES |
C1CCN(CC1)CC(CON=C(C2=C[N+](=CC=C2)[O-])Cl)O.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


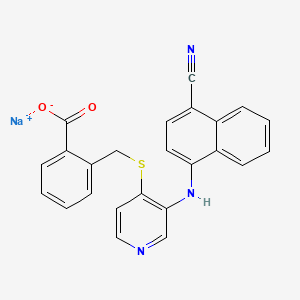
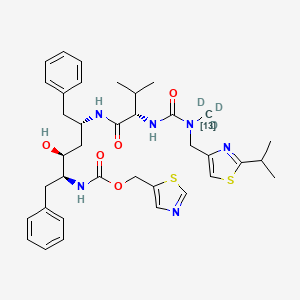
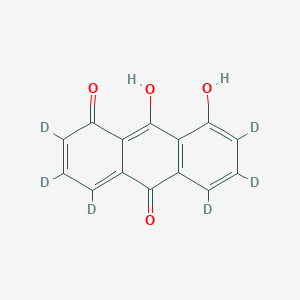
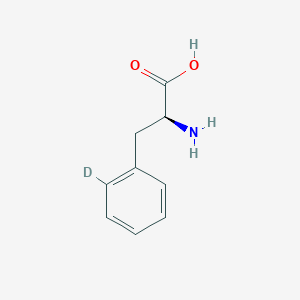
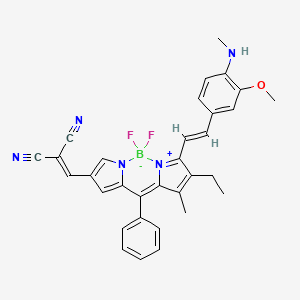
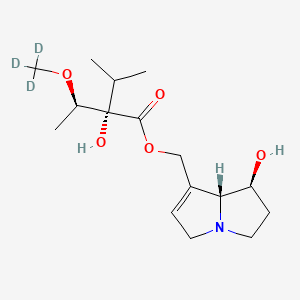
![(6R,11R,13R,14S,15S,16R,19E,23S)-23-acetyl-27-hydroxy-9,15-dimethylspiro[4,12,17,24-tetraoxapentacyclo[21.3.1.113,16.06,11.06,15]octacosa-1,9,19-triene-14,2'-oxirane]-3,18-dione](/img/structure/B12417083.png)

